8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination and fluorination steps. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 2,4-difluorobenzaldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.
Bromination: The resulting compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted imidazo[1,2-a]pyridines with various functional groups.
- N-oxides and reduced amines.
- Coupled products with extended conjugation or additional functional groups.
Scientific Research Applications
8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly in the treatment of central nervous system disorders and as anti-cancer agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine depends on its specific application:
Pharmaceuticals: It may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as kinases or G-protein coupled receptors.
Electronic Materials: The compound’s electronic properties are utilized in the formation of conductive films and light-emitting layers in OLEDs.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine: Chlorine substitution instead of bromine, leading to variations in chemical behavior and biological activity.
8-Bromo-2-phenylimidazo[1,2-a]pyridine:
Uniqueness: The presence of both bromine and fluorine atoms in 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine makes it unique in terms of its reactivity and potential for diverse applications. The combination of these substituents enhances its ability to participate in various chemical reactions and its effectiveness in specific scientific and industrial applications.
Properties
Molecular Formula |
C13H7BrF2N2 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
8-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrF2N2/c14-10-2-1-5-18-7-12(17-13(10)18)9-4-3-8(15)6-11(9)16/h1-7H |
InChI Key |
CUYODECXZYFPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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